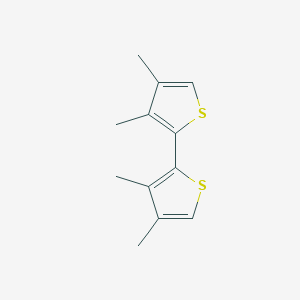

3,3',4,4'-Tetramethyl-2,2'-bithiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14S2/c1-7-5-13-11(9(7)3)12-10(4)8(2)6-14-12/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICJRRJECOCSQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C)C2=C(C(=CS2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593038 | |

| Record name | 3,3',4,4'-Tetramethyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100118-76-1 | |

| Record name | 3,3',4,4'-Tetramethyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 ,4,4 Tetramethyl 2,2 Bithiophene and Its Functionalized Analogues

Direct Synthetic Routes to the 3,3',4,4'-Tetramethyl-2,2'-bithiophene Core

Direct routes focus on forming the pivotal C-C bond between two 3,4-dimethylthiophene (B1217622) precursors. These methods are widely employed due to the commercial availability of the starting monomer.

The formation of the 2,2'-bond in bithiophenes is frequently accomplished through oxidative coupling or transition-metal-catalyzed cross-coupling reactions. acs.org Oxidative coupling often involves the generation of a reactive intermediate, such as a thienyllithium species, which is then coupled in the presence of an oxidant like copper(II) chloride (CuCl₂). For instance, the coupling of lithiated 3-bromothiophene (B43185) with CuCl₂ is a known method for producing 3,3'-dibromo-2,2'-bithiophene, illustrating the utility of this approach. chemicalbook.com A similar strategy can be applied to 3,4-dimethylthiophene derivatives.

Transition metal-catalyzed reactions, particularly those using palladium, are central to modern synthetic strategies. acs.org A notable example is the direct C-H arylation polycondensation of 3,3',4,4'-tetramethylbithiophene with aryl dihalides. nih.gov This reaction, catalyzed by palladium acetate (B1210297) (Pd(OAc)₂), proceeds without the need for phosphine (B1218219) ligands and demonstrates a highly efficient method for creating polymers, implicitly confirming the viability of palladium catalysis for forming bonds at the 5,5'-positions of the bithiophene unit. nih.gov General cross-coupling methods like Suzuki and Stille reactions, which couple an organoboron or organotin derivative of one thiophene (B33073) with a halogenated second thiophene, are also fundamental strategies for bithiophene synthesis. acs.orgnih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions for Bithiophene Synthesis

| Reaction Type | Catalyst System | Monomers | Key Feature |

|---|---|---|---|

| Direct C-H Arylation | Pd(OAc)₂ / K₂CO₃ | This compound + Aryl Dibromide | Forms C-C bond without pre-functionalization of the bithiophene. nih.gov |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Thiophene Boronic Acid + Halogenated Thiophene | Versatile method for creating unsymmetrical bithiophenes. acs.orgnih.gov |

| Stille Coupling | Pd(PPh₃)₄ | Organostannyl Thiophene + Halogenated Thiophene | Tolerant of many functional groups. acs.orgnih.gov |

| Copper-Mediated Coupling | CuCl₂ | Lithiated Thiophene | A classic and effective method for homocoupling. chemicalbook.comresearchgate.net |

An alternative to coupling pre-existing thiophene rings is to construct one or both rings as the final step in forming the bithiophene structure. acs.orgnih.gov The Fiesselmann thiophene synthesis, for example, provides an efficient method for creating substituted 2,2'-bithiophenes through a ring-closure mechanism. acs.org This "ring closure" approach is particularly valuable for synthesizing derivatives with specific substitution patterns that may be difficult to achieve through direct coupling methods. acs.org

Strategies for Functionalization of this compound

The this compound core possesses two reactive sites at the C-5 and C-5' positions. These positions are analogous to the highly reactive α-positions of a single thiophene ring and are the primary targets for electrophilic substitution and subsequent derivatization. derpharmachemica.comnumberanalytics.com

The electronic properties of the thiophene ring direct electrophilic attack preferentially to the α-positions (C-2 and C-5). In the this compound system, the C-2 and C-2' positions are blocked by the inter-ring bond, and the C-3/C-4 and C-3'/C-4' positions are occupied by methyl groups. Consequently, functionalization occurs with high regioselectivity at the vacant C-5 and C-5' positions. nih.gov This inherent reactivity is exploited in polymerization reactions where the polymer chain extends from these specific points. nih.gov

A variety of functional groups can be introduced at the C-5 and C-5' positions through electrophilic aromatic substitution. numberanalytics.commasterorganicchemistry.com Reactions such as Friedel-Crafts acylation can install acyl groups, which can serve as handles for further chemical transformations. derpharmachemica.com While direct nucleophilic substitution on the electron-rich thiophene ring is generally challenging, the character of the bithiophene can be reversed. uoanbar.edu.iqpressbooks.pub By first introducing a halogen and then converting it to an organometallic species (e.g., an organolithium reagent), the C-5/C-5' positions become nucleophilic, enabling them to react with a wide range of electrophiles. uoanbar.edu.iq

The introduction of halogen atoms, typically bromine or iodine, at the C-5 and C-5' positions is a crucial first step for many subsequent cross-coupling reactions. jcu.edu.au This is commonly achieved using reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS). nih.govossila.com For example, bromination of 2,2'-bithiophene (B32781) with NBS is a standard procedure to produce 5-bromo- or 5,5'-dibromo-2,2'-bithiophene. ossila.com

Once halogenated, these positions can be readily converted into versatile organometallic precursors. mdpi.com

Organolithium and Grignard Reagents: Treatment of the 5-halo-bithiophene with an organolithium reagent like n-butyllithium (n-BuLi) or magnesium metal generates a highly nucleophilic organolithium or Grignard reagent, respectively. mdpi.com

Boronic Acids/Esters: The lithiated intermediate can be quenched with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to yield the corresponding boronic acid. rsc.org These compounds are key substrates for Suzuki cross-coupling reactions. acs.orgbath.ac.uk

Organostannanes: Alternatively, reacting the organolithium intermediate with a trialkyltin halide, such as tributyltin chloride, produces an organostannane derivative. nih.govmdpi.com These are essential partners in Stille cross-coupling reactions. ossila.com

Table 2: General Synthetic Scheme for Functionalization

| Step | Reagents | Intermediate/Product | Application |

|---|---|---|---|

| Halogenation | NBS or NIS | 5,5'-Dihalo-3,3',4,4'-tetramethyl-2,2'-bithiophene | Precursor for organometallic synthesis. ossila.com |

| Lithiation | n-BuLi | 5,5'-Dilithio-3,3',4,4'-tetramethyl-2,2'-bithiophene | Highly reactive nucleophilic intermediate. rsc.org |

| Boronic Ester Synthesis | Isopropyl pinacolato boronate | 5,5'-Bis(boronic ester) derivative | Substrate for Suzuki coupling. rsc.org |

| Organostannane Synthesis | Trialkyltin chloride | 5,5'-Bis(trialkylstannyl) derivative | Substrate for Stille coupling. mdpi.comossila.com |

Advanced Synthetic Techniques and Catalysis in Bithiophene Synthesis

The synthesis of this compound and its functionalized analogues has been significantly advanced through the development of sophisticated catalytic systems and novel synthetic strategies. These methods offer greater efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Palladium-Catalyzed Cross-Coupling Reactions (Stille, Suzuki, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds in organic synthesis, and they have been extensively applied to the preparation of bithiophene derivatives. nih.gov These reactions generally involve the coupling of an organometallic reagent with an organic halide or triflate. wikipedia.org

Stille Coupling

The Stille reaction couples an organotin compound with an organic electrophile. wikipedia.org It is a versatile method for creating C-C bonds with few limitations on the reacting groups. organic-chemistry.org While organotin reagents are stable to air and moisture, their toxicity is a significant drawback. wikipedia.org The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction has been employed in the synthesis of various bithiophene-substituted heterocycles. nih.gov

Suzuki Coupling

The Suzuki-Miyaura coupling reaction is a widely used method that involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. youtube.com This method is favored due to the low toxicity and stability of the boronic acid reagents. organic-chemistry.org Suzuki coupling has been successfully used for the synthesis of thiophene and bithiophene derivatives, including the coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids. acs.orgnih.gov The efficiency of the Suzuki coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, the use of palladium(II) acetate with the SPhos ligand allows for low catalyst loading in the synthesis of cyclopropylthiophenes. nih.govsemanticscholar.org The reaction mechanism is more complex than other coupling reactions and often requires a base to facilitate the transmetalation step. youtube.com

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide or triflate. wikipedia.org This reaction is notable for its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org Palladium catalysts are generally preferred for their higher chemical yields and functional group tolerance, though nickel catalysts can also be used. wikipedia.org The stereochemical outcome of Negishi couplings can be influenced by the ligands on the palladium catalyst. nih.gov This method has been applied in the synthesis of complex molecules. wikipedia.org

| Reaction | Organometallic Reagent | Electrophile | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Stille | Organotin (R-SnR'3) | Halides, Triflates | High functional group tolerance, stable reagents | Toxicity of tin compounds wikipedia.org |

| Suzuki | Organoboron (R-B(OH)2, R-B(OR')2) | Halides, Triflates | Low toxicity of boron reagents, stable reagents organic-chemistry.org | Requires a base |

| Negishi | Organozinc (R-ZnX) | Halides, Triflates | High reactivity, couples sp, sp2, and sp3 carbons wikipedia.org | Moisture and air sensitivity of organozinc reagents |

C-H Activation and Direct Arylation Methodologies

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of one of the coupling partners. acs.org This methodology involves the direct coupling of a C-H bond with an aryl halide. Palladium catalysis is commonly employed for the direct C-H arylation of thiophenes. nih.gov

In the context of this compound, direct arylation polycondensation has been used to synthesize alternating copolymers. rsc.orgresearchgate.net The optimization of reaction conditions, such as the catalytic system and reaction time, is crucial to obtain high-molecular-weight polymers and prevent side reactions like cross-linking. rsc.orgresearchgate.net For instance, a palladium acetate catalyst without a phosphine ligand has been shown to be effective for the polycondensation of 3,3',4,4'-tetramethylbithiophene with dibromoarylenes. nih.govresearchgate.net Shorter reaction times are often preferred to minimize undesired C-H bond reactions. researchgate.net

Nosyl Annulation Strategy for Macrocyclic Bithiophenes

A specialized method for the synthesis of macrocyclic structures containing a bithiophene unit is the nosyl (2-nitrobenzenesulfonyl) annulation strategy. nih.gov This technique has been successfully used to create winding vine-shaped bithiophenes. nih.gov The reaction typically involves the cyclization of a bithiophene derivative bearing reactive groups, such as bromomethyl groups at the 3,3'-positions, with a nosylated diamine in the presence of a base like potassium carbonate. nih.gov This methodology has been shown to produce macrocycles of varying ring sizes, such as 10-, 11-, and 12-membered rings, in excellent yields. nih.gov

Chiral Resolution and Enantioselective Synthesis of Asymmetric Derivatives

The synthesis of enantiomerically pure asymmetric bithiophene derivatives is of significant interest due to their potential applications in areas such as asymmetric catalysis. A straightforward four-step synthesis of enantiopure (+)- and (-)-2,2′,5,5′-tetramethyl-4,4′-bis(diphenylphosphino)-3,3′-bithiophene (tetraMe-BITIOP) has been reported. acs.orgnih.gov This process starts from 2,5-dimethylthiophene (B1293386) and involves the synthesis of a racemic phosphine oxide, which is then subjected to chiral resolution. acs.org

Kinetic resolution is a common strategy for separating enantiomers. nih.gov This can be achieved through various methods, including enzymatic resolution or the use of chiral catalysts. mdpi.com For instance, chiral 4-(dimethylamino)pyridine (DMAP) derivatives have been used as catalysts for kinetic resolution via O-acylation. nih.gov Catalytic asymmetric synthesis, on the other hand, aims to directly produce a single enantiomer. nih.gov This has been achieved for various classes of compounds, including those with planar chirality. nih.gov

Reaction Mechanism Studies in the Synthesis of this compound Derivatives

Understanding the reaction mechanisms involved in the synthesis of this compound derivatives is crucial for optimizing reaction conditions and developing new synthetic routes.

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, and Negishi couplings, is generally understood to proceed through a catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst. libretexts.org

In the nosyl annulation strategy, the mechanism involves nucleophilic substitution reactions where the deprotonated nitrogen atoms of the nosylated diamine displace the bromide ions from the bromomethyl groups on the bithiophene core, leading to the formation of the macrocyclic structure. nih.gov

Computational and Theoretical Investigations of 3,3 ,4,4 Tetramethyl 2,2 Bithiophene Based Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are essential for elucidating the electronic behavior of complex molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular orbital energies, electronic transitions, and redox properties, offering insights into how molecular structure dictates function.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic conjugated molecules due to its favorable balance of accuracy and computational cost. e3s-conferences.org A key focus of DFT studies is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter that influences the molecule's electronic and optical properties. whiterose.ac.uk

For 3,3',4,4'-Tetramethyl-2,2'-bithiophene, the four methyl groups significantly influence the frontier orbitals compared to the unsubstituted 2,2'-bithiophene (B32781) parent molecule. Methyl groups are known to be weakly electron-donating. This inductive effect tends to raise the energy of the HOMO level, making the molecule easier to oxidize. The LUMO level is less affected, leading to a general decrease in the HOMO-LUMO gap. However, steric hindrance between the methyl groups at the 3 and 3' positions forces the bithiophene backbone to twist, which can disrupt π-conjugation and counteract the electronic effect by increasing the gap. The final electronic structure is a balance of these competing influences.

Table 1: Representative Frontier Molecular Orbital Energies Calculated by DFT

Note: The following data is illustrative, based on general trends for alkyl-substituted bithiophenes, as specific DFT calculations for this compound are not widely published. Values are in electron volts (eV).

| Compound | HOMO (eV) | LUMO (eV) | Egap (eV) |

| 2,2'-Bithiophene | -6.20 | -1.25 | 4.95 |

| This compound | -5.85 | -1.10 | 4.75 |

The distribution of the HOMO and LUMO across the molecule is also of interest. In bithiophene systems, the HOMO is typically a π-bonding orbital delocalized along the conjugated backbone, while the LUMO is a π*-antibonding orbital. The introduction of methyl groups generally does not alter this fundamental picture but modifies the precise energy levels.

While DFT is a workhorse for ground-state properties, the accurate description of electronic excited states often requires more sophisticated and computationally intensive methods. Post-Hartree-Fock and ab initio methods, such as the Algebraic Diagrammatic Construction to the second order (ADC(2)) and Complete Active Space Self-Consistent Field (CASSCF), provide a more rigorous treatment of electron correlation, which is paramount for understanding photophysical processes. epfl.chrsc.org

These high-level methods are crucial for:

Calculating Accurate Excitation Energies: Methods like ADC(2) have been shown to provide reliable vertical and adiabatic excitation energies for thiophene (B33073) and bithiophene systems. whiterose.ac.ukepfl.ch

Mapping Potential Energy Surfaces: Investigating the landscape of excited states helps to understand deactivation pathways, such as fluorescence, internal conversion, and intersystem crossing.

Characterizing Conical Intersections: These are points of degeneracy between electronic states that facilitate ultra-fast, non-radiative decay, which is critical for determining a molecule's photostability. epfl.ch

For substituted systems like this compound, the computational cost of these methods can be substantial. whiterose.ac.uk However, they are indispensable for accurately modeling excited-state dynamics and predicting photophysical properties that are beyond the scope of standard DFT approaches. rsc.org

The four methyl substituents in this compound modulate its electronic properties and band gap through a combination of electronic and steric effects.

Electronic Effects: As electron-donating groups, the methyl substituents push electron density into the thiophene rings. This destabilizes the HOMO, raising its energy level and thus lowering the ionization potential. This effect, in isolation, would lead to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption spectrum.

Steric Effects: The primary steric interaction occurs between the methyl groups at the 3 and 3' positions. This steric clash forces the two thiophene rings to adopt a significantly twisted conformation about the central C-C bond. researchgate.net This increased dihedral angle disrupts the π-orbital overlap between the rings, reducing the effective conjugation length. A reduction in conjugation leads to a larger HOMO-LUMO gap and a hypsochromic (blue) shift in the absorption spectrum. rsc.org

The net effect on the band gap is determined by the balance of these opposing factors. Computational studies on 3,3'-dimethyl-2,2'-bithiophene (B1582012) have shown that the steric effect is dominant, leading to a less planar structure with a higher rotational barrier compared to unsubstituted bithiophene. researchgate.net Therefore, it is expected that this compound will also exhibit a larger band gap than would be predicted based on electronic effects alone.

Table 2: Summary of Substituent Effects on Electronic Properties

| Effect | Cause | Impact on Conjugation | Impact on HOMO-LUMO Gap |

| Electronic | Electron-donating nature of methyl groups | Minor | Decrease (Red Shift) |

| Steric | Repulsion between 3,3'-methyl groups | Decrease | Increase (Blue Shift) |

Computational methods are valuable for predicting the redox potentials and photophysical parameters of novel materials. The oxidation potential, a key parameter for hole-transport materials, can be estimated by calculating the energy difference between the neutral molecule and its cation. The electron-donating methyl groups in this compound are expected to lower its oxidation potential, making it more susceptible to oxidation than unsubstituted bithiophene.

Photophysical parameters, such as the maximum absorption wavelength (λmax) and oscillator strength (f), can be calculated using Time-Dependent DFT (TD-DFT) or higher-level ab initio methods. whiterose.ac.uk The λmax is directly related to the energy of the lowest electronic transition, which is approximated by the HOMO-LUMO gap. As discussed previously, the interplay between the electron-donating and steric effects of the methyl groups will determine the final absorption wavelength. The steric-induced twist is likely to cause a blue shift relative to a hypothetical planar equivalent, while the electronic effect will cause a red shift relative to unsubstituted bithiophene.

Conformational Analysis and Torsional Dynamics

The three-dimensional structure and conformational flexibility of bithiophene derivatives are critical to their material properties, influencing crystal packing and charge transport in the solid state.

The most important conformational degree of freedom in 2,2'-bithiophene systems is the torsion around the inter-ring C2-C2' single bond. Unsubstituted 2,2'-bithiophene is non-planar in the gas phase, exhibiting two stable conformers: a more stable anti-gauche form (dihedral angle ~140-150°) and a less stable syn-gauche form (dihedral angle ~35-40°). researchgate.netnsf.gov The barriers to rotation are relatively low, allowing for easy interconversion at room temperature. nsf.gov

The introduction of methyl groups at the 3 and 3' positions, as in this compound, drastically alters this conformational landscape. Ab initio calculations on the model compound 3,3'-dimethyl-2,2'-bithiophene have shown that steric repulsion between the 3,3'-methyl groups makes the syn conformation highly unfavorable. researchgate.net This steric clash also increases the rotational barrier and shifts the minimum energy conformation to a more twisted dihedral angle, approaching 90° (orthogonal). researchgate.net The planar syn (0°) and anti (180°) conformations, which represent transition states, are significantly destabilized due to this steric hindrance. The methyl groups at the 4 and 4' positions have a negligible direct steric impact on the inter-ring torsion.

Table 3: Calculated Torsional Angles and Energy Barriers for Bithiophene Derivatives

Note: Data is based on ab initio calculations for 2,2'-bithiophene and 3,3'-dimethyl-2,2'-bithiophene and is used to extrapolate the expected behavior of the tetramethyl derivative. researchgate.net

| Compound | Most Stable Conformation (Dihedral Angle) | Rotational Barrier (syn-planar) (kcal/mol) | Rotational Barrier (anti-planar) (kcal/mol) |

| 2,2'-Bithiophene | anti-gauche (~148°) | ~1.3 | ~0.5 |

| 3,3'-Dimethyl-2,2'-bithiophene | Twisted (~80°) | ~12.0 | ~2.5 |

| This compound (Expected) | Highly Twisted (~80-90°) | >12.0 | >2.5 |

These computational findings demonstrate that methylation at the 3,3' positions fundamentally changes the conformational preferences of the 2,2'-bithiophene core, favoring a highly twisted geometry and creating a much more rigid molecular backbone compared to the unsubstituted system.

Influence of Methyl Groups on Molecular Planarity, Conjugation, and Steric Interactions

The substitution of hydrogen atoms with methyl groups at the 3,3',4,4'-positions of a 2,2'-bithiophene core introduces significant steric and electronic effects that profoundly influence the molecule's geometry and properties. Computational studies, often employing Density Functional Theory (DFT), are crucial for quantifying these changes. The four methyl groups create considerable steric hindrance, which forces the two thiophene rings to twist relative to each other. This deviation from planarity is a key determinant of the material's electronic characteristics. rsc.org

A more planar backbone in conjugated polymers generally leads to a greater overlap of π-orbitals and, consequently, more effective π-electron delocalization. researchgate.net However, the steric repulsion between the methyl groups at the 3- and 3'-positions in this compound opposes this planarity. Theoretical calculations show that while unsubstituted 2,2'-bithiophene has a relatively low energy barrier for rotation around the central C-C bond, the introduction of methyl groups significantly increases this barrier and results in a larger equilibrium dihedral angle (the angle between the two thiophene rings). rsc.org This enforced twist disrupts the π-conjugation along the bithiophene unit, which can lead to a blue shift in the absorption spectrum and a wider HOMO-LUMO gap compared to a more planar analogue. rsc.orgrsc.org

| Compound | Calculated Inter-ring Dihedral Angle (θ) | Conjugation Effect | Steric Hindrance |

|---|---|---|---|

| 2,2'-Bithiophene (unsubstituted) | ~20°-40° | High | Low |

| This compound | >40° (significantly twisted) | Disrupted | High |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of flexible molecules like this compound over time. acs.org While static DFT calculations can determine the minimum energy conformation, MD simulations reveal the dynamic behavior of the molecule at a given temperature, including bond rotations, vibrations, and the accessibility of different rotational isomers (conformers). rsc.orgchemrxiv.org

For substituted bithiophenes, MD simulations can map the potential energy surface associated with the rotation around the inter-ring C-C bond. acs.org These simulations can quantify the energy barriers between different stable or meta-stable conformations, such as the syn and anti forms. Due to the steric clash of the methyl groups, the planar conformations are high in energy and thus unlikely to be populated. The simulations would show the molecule predominantly occupying twisted geometries, oscillating around an equilibrium dihedral angle. The results from these simulations are essential for understanding how the molecule's shape fluctuates in different environments (e.g., in solution or a polymer matrix) and how this dynamic behavior impacts bulk material properties like charge transport and morphology. acs.org

Mechanistic Insights from Computational Modeling

Elucidation of Palladium-Mediated C-H Bond Activation Pathways

Palladium-catalyzed C-H bond activation is a cornerstone of modern organic synthesis, enabling the direct functionalization of heteroaromatic compounds like thiophenes. mdpi.comnih.govnih.gov Computational modeling has been instrumental in elucidating the complex mechanisms of these reactions. For a substrate like this compound, the primary sites for C-H activation are the 5- and 5'-positions.

Theoretical studies, typically using DFT, can map out the entire catalytic cycle. researchgate.netresearchgate.net A commonly proposed pathway for direct arylation involves a concerted metalation-deprotonation (CMD) mechanism. princeton.edu In this process, the palladium catalyst, coordinated to a ligand and a base, approaches the C-H bond. The transition state involves the simultaneous cleavage of the C-H bond and the formation of a C-Pd bond. Computational models can calculate the activation energy of this transition state, providing insights into the reaction's feasibility and rate. acs.org The methyl groups on the thiophene ring can influence the reaction by sterically directing the catalyst to the less hindered 5,5'-positions and electronically modifying the reactivity of the C-H bonds.

| Reaction Step | Intermediate/Transition State | Typical Calculated Property | Influence of Methyl Groups |

|---|---|---|---|

| Catalyst-Substrate Association | π-complex formation | Binding Energy (ΔE_bind) | Steric hindrance may affect binding orientation. |

| C-H Activation | Concerted Metalation-Deprotonation (CMD) Transition State | Activation Energy Barrier (ΔG‡) | Electronic donation can lower the barrier; sterics ensure selectivity. |

| Reductive Elimination | Formation of the new C-C bond | Energy Barrier (ΔG‡) | Steric bulk around the new bond can influence the rate. |

Theoretical Studies of Polymerization Initiation and Chain Growth

The polymerization of thiophene and bithiophene derivatives is fundamental to creating conductive polymers. acs.org Theoretical studies provide a molecular-level understanding of how these polymerization reactions initiate and propagate. dtic.milacs.org For monomers like this compound, polymerization typically occurs via oxidative coupling at the 5- and 5'-positions.

Computational chemistry can model the key steps of this process. nih.govrsc.org The reaction is often initiated by the oxidation of the monomer to a radical cation. DFT calculations can determine the ionization potential of the monomer and the spin density distribution in the resulting radical cation, which confirms that the radical character is concentrated at the 5 and 5' carbon atoms, marking them as the reactive sites.

The chain growth can then be modeled by simulating the coupling of two radical cations or the reaction of a radical cation with a neutral monomer. By calculating the reaction energies and activation barriers for these competing pathways, computational models can predict the most likely mechanism for chain propagation. dtic.mil The steric hindrance from the methyl groups would be explicitly included in these models to assess their impact on the rate and regioselectivity of the coupling reactions.

Rational Design of Catalysts and Reaction Conditions

Insights gained from computational modeling directly fuel the rational design of new catalysts and the optimization of reaction conditions. princeton.edu By understanding the structure and energetics of the key transition states in a catalytic cycle, such as the C-H activation step, chemists can design ligands for the palladium center that selectively stabilize these transition states, thereby lowering the activation energy and accelerating the reaction. rsc.org

For instance, if calculations show that a more electron-rich palladium center is required for efficient C-H activation of the tetramethyl-bithiophene substrate, ligands with strong electron-donating properties can be proposed and tested. Similarly, if steric clashes between the substrate and the catalyst are found to be rate-limiting, smaller or differently shaped ligands can be designed computationally before being synthesized in the lab. mdpi.com Theoretical models can also predict the effect of different bases, solvents, and temperatures on the reaction outcome, guiding the experimental setup toward conditions that maximize yield and selectivity, thus reducing the need for extensive empirical screening. researchgate.netresearchgate.net

Polymerization and Copolymerization Strategies Utilizing 3,3 ,4,4 Tetramethyl 2,2 Bithiophene Monomers

Traditional Cross-Coupling Polymerizations for Conjugated Polymer Backbones

Before the rise of DHAP, traditional transition metal-catalyzed cross-coupling reactions were the dominant methods for synthesizing conjugated polymers. These methods, such as Stille and Suzuki couplings, rely on the reaction between a di-organometallic monomer and a di-halide monomer. nih.govrsc.org

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. wiley-vch.dewikipedia.org For polymerization, this typically involves reacting a bistannylated monomer with a dibrominated comonomer. acs.orgosti.gov To incorporate 3,3',4,4'-tetramethyl-2,2'-bithiophene into a polymer via Stille coupling, it would first need to be functionalized at the 5 and 5' positions with trialkyltin groups (e.g., trimethylstannyl or tributylstannyl).

This bistannylated monomer can then be copolymerized with various electron-deficient dibromoarenes to produce alternating copolymers. researchgate.net The Stille reaction is known for its tolerance to a wide variety of functional groups and generally proceeds under mild conditions, making it a versatile tool for polymer synthesis. wiley-vch.deacs.org The most frequently used catalysts are Pd(0) complexes like Pd(PPh3)4 or Pd2(dba)3. wiley-vch.de

Table 2: Representative Comonomers for Stille Polymerization with a Bistannylated Bithiophene Derivative

| Comonomer Class | Example Structure | Resulting Polymer Property |

|---|---|---|

| Benzothiadiazole | 4,7-Dibromo-2,1,3-benzothiadiazole | Low bandgap, for electronics |

| Thienopyrroledione | Dibromo-thieno[3,4-c]pyrrole-4,6-dione | Donor-Acceptor copolymer |

Suzuki coupling polymerization is another cornerstone of conjugated polymer synthesis, involving a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or boronic ester) and an organic halide. researchgate.netrsc.org Similar to the Stille reaction, creating an alternating copolymer with this compound requires its derivatization. One approach is to synthesize the 5,5'-bis(boronic acid pinacol (B44631) ester) derivative of the tetramethyl-bithiophene. This monomer can then be reacted with a variety of dibromoarenes. rsc.orgacs.org

The Suzuki polymerization is favored for its use of generally non-toxic and stable boron reagents and its tolerance for various functional groups. nih.govresearchgate.net The reaction conditions typically involve a palladium catalyst, such as Pd(PPh3)4, a base (e.g., K2CO3, CsF), and often a phase-transfer catalyst in a two-phase solvent system. acs.orgmdpi.com This method has been widely used to synthesize a vast array of polymer architectures with tailored electronic and optical properties. researchgate.netresearchgate.net

Nickel-Mediated Polymerization for Regioregular Structures

Nickel-mediated cross-coupling reactions are a cornerstone for the synthesis of regioregular polythiophenes, which exhibit enhanced electronic and photonic properties due to their well-defined, defect-free structures. These methods are particularly effective in controlling the head-to-tail (HT) coupling of asymmetric thiophene (B33073) monomers, leading to polymers with increased crystallinity and charge carrier mobility. While this compound is a symmetrical monomer, precluding regioisomeric defects upon polymerization, nickel catalysis is still instrumental in achieving high molecular weight polymers through chain-growth mechanisms.

One prominent method is Kumada catalyst-transfer polycondensation (KCTP). In this process, a dihalogenated monomer is treated with a Grignard reagent, and a nickel catalyst, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), facilitates the polymerization. The mechanism is understood to proceed in a chain-growth manner, where the catalyst transfers along the growing polymer chain, which allows for control over the molecular weight and the potential for block copolymer synthesis. core.ac.ukkobe-u.ac.jp

Another significant nickel-catalyzed approach is the dehydrobrominative polycondensation. This method often utilizes a bulky magnesium amide base, such as chloromagnesium 2,2,6,6-tetramethylpiperidide lithium chloride (TMPMgCl·LiCl), also known as the Knochel-Hauser base, to deprotonate a C-H bond on the thiophene ring. rsc.org A subsequent nickel-catalyzed coupling reaction then proceeds. This approach is highly atom-economical and can be performed at room temperature. kobe-u.ac.jp For instance, the polymerization of 2-bromo-3-alkylthiophenes using a nickel catalyst and the Knochel-Hauser base yields highly regioregular poly(3-alkylthiophene)s. kobe-u.ac.jp Similarly, this method can be applied to bithiophene derivatives. The use of a nickel catalyst bearing an o-tolyl group has been shown to produce tolyl-group-terminated polythiophenes, confirming the living nature of the polymerization and enabling the synthesis of well-defined block copolymers. core.ac.uk

The synthesis of alternating copolymers can also be achieved with high precision using nickel catalysis. By employing a pre-synthesized, unsymmetrically substituted chlorobithiophene monomer, deprotonation with a Knochel–Hauser base followed by the addition of a nickel catalyst like NiCl₂(PPh₃)IPr can initiate a highly regular alternating copolymerization. beilstein-journals.org This strategy ensures a perfect alternating sequence of different substituents along the polymer backbone. beilstein-journals.org

Electrochemical Polymerization for Thin Film Deposition

Electrochemical polymerization is a powerful technique for the direct deposition of conjugated polymer thin films onto conductive substrates. This method offers excellent control over film thickness, morphology, and properties by adjusting electrochemical parameters such as potential, current density, and electrolyte composition. The process involves the anodic oxidation of the monomer at the electrode surface, leading to the formation of radical cations that subsequently couple to form oligomers and eventually a polymer film that precipitates onto the electrode.

For thiophene and its derivatives, including bithiophenes, electrochemical polymerization provides a direct route to fabricating electroactive and electrochromic thin films. The resulting polymer films can be reversibly doped and de-doped by switching the applied potential, leading to changes in their conductivity and optical properties. This characteristic is the basis for their application in electrochromic devices, sensors, and organic electronic components. semanticscholar.orgmit.edu

The electrochemical copolymerization of bithiophene with other monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), has been demonstrated to produce copolymer films with tunable properties. researchgate.net The deposition conditions and the molar ratio of the monomers in the feed solution significantly influence the electroactivity and composition of the resulting copolymer. researchgate.net Techniques like cyclic voltammetry are commonly used to both deposit and characterize the polymer films. researchgate.net The resulting voltammograms provide information about the redox behavior of the polymer.

In the context of this compound, electrochemical polymerization would proceed by its oxidation to form a poly(tetramethyl-bithiophene) film. The methyl groups on the thiophene rings influence the oxidation potential of the monomer and the solubility and morphology of the resulting polymer. The direct fabrication of films via this method is advantageous for creating devices where a uniform, adherent polymer layer is required. For example, electrodeposited poly(2,2′-bithiophene) has been utilized as a p-type semiconductor layer in organic thin-film solar cells. jst.go.jp

Supramolecular Polymerization and Self-Assembly of this compound-Containing Polymers

Supramolecular polymerization involves the spontaneous association of monomeric units through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to form well-ordered, polymer-like architectures. In the realm of conjugated polymers, the inherent planarity of the aromatic backbone and the presence of alkyl side chains are key drivers for self-assembly.

Polymers incorporating this compound units can undergo self-assembly both in solution and in the solid state. The π-conjugated backbones tend to stack to minimize the system's energy, while the alkyl or other side chains can interdigitate, leading to the formation of ordered structures such as lamellae, nanowires, or 2-D crystals. umons.ac.beuh.edu This self-segregation into conjugated and aliphatic domains is a hallmark of many solution-processable semicducting polymers and is critical to their performance in electronic devices. umons.ac.be

The nature of the substituent groups on the thiophene rings plays a crucial role in directing the self-assembly process. For instance, the length of alkyl chains can influence the torsion angle between thiophene units, which in turn affects the supramolecular assembly. rsc.org The planarity of the macromolecule is a significant factor; more planar structures lead to stronger intermolecular forces and more ordered aggregates. uh.edu The methyl groups in this compound can induce steric hindrance that affects the planarity between the thiophene rings and, consequently, the packing of the resulting polymer chains.

The hierarchical assembly of these polymers can span multiple length scales, from the molecular arrangement in π-stacks to the formation of microscale fibers. nih.gov This organization is critical for efficient charge transport, as charge carriers can move more efficiently along the ordered, stacked backbones. The resulting morphology of the polymer film, which is a direct consequence of the self-assembly process, can be controlled by factors such as the solvent used for processing, the deposition method, and post-deposition treatments like thermal annealing. umons.ac.be

Structure-Property Relationships in this compound-based Conjugated Polymers

The relationship between the chemical structure of a conjugated polymer and its resulting physical and electronic properties is a fundamental aspect of materials science. For polymers based on this compound, several structural factors dictate their performance in optical and electronic applications.

Copolymerization and Electronic Properties:

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be finely tuned by copolymerizing the tetramethyl-bithiophene unit with other aromatic monomers. For example, the introduction of electron-withdrawing cyano groups into a bithiophene unit in a copolymer dramatically lowers both the HOMO and LUMO energy levels. rsc.org This tuning of the electronic bandgap is crucial for applications in organic electronics.

Direct arylation polycondensation has been successfully employed to synthesize alternating copolymers of 3,3',4,4'-tetramethylbithiophene with various comonomers, such as 2,7-dibromo-9,9-dioctylfluorene. nih.govrsc.org This method avoids the use of organometallic reagents and can produce high molecular weight polymers in good yields. nih.gov The properties of the resulting copolymers are a function of the constituent monomers.

Table 1: Synthesis of an Alternating Copolymer via Direct Arylation Polycondensation

Data sourced from Fujinami et al., 2012. nih.gov

Influence of Side Chains and Backbone Structure:

The side chains attached to the polymer backbone have a profound impact on solubility, processability, and solid-state packing. For instance, in a series of isoindigo-based copolymers, changing the length of the alkyl side chains on the isoindigo unit was found to influence the thermal stability of the polymer. mdpi.com Similarly, altering the donor unit in a donor-acceptor copolymer, for example from benzodithiophene to thiophene, affects the photophysical properties. mdpi.com

Thermal Stability and Photophysical Properties:

The thermal stability of these copolymers is generally high, with decomposition temperatures often exceeding 380 °C, indicating their robustness for various applications. mdpi.commdpi.com The degradation often occurs in steps, with the side chains breaking off at lower temperatures followed by the decomposition of the main polymer backbone at higher temperatures. mdpi.com

The photophysical properties, such as light absorption and emission, are directly related to the electronic structure of the polymer. Copolymers based on fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units, for example, exhibit specific absorption maxima and red emission, with the quantum yield being influenced by the polymer's molar mass and structural uniformity. mdpi.com

Table 2: Photophysical Properties of PFDTBT Copolymers with Varying Molar Mass

Data sourced from Lee et al. and presented in a study by varying reaction conditions for Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)]. mdpi.com

Advanced Spectroscopic and Structural Characterization of 3,3 ,4,4 Tetramethyl 2,2 Bithiophene Based Materials

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides fundamental insights into the photophysical behavior of these thiophene-based compounds.

The electronic absorption and emission spectra of bithiophene derivatives are sensitive to their chemical structure and environment. For instance, the parent 2,2'-bithiophene (B32781) absorbs near 300 nm and typically shows weak or no fluorescence. However, substitution on the bithiophene core, such as with carbonyl groups, can lead to a significant bathochromic (red) shift of 50 nm or more in the absorption spectrum and induce distinct fluorescence at wavelengths above 400 nm. nih.gov

For polymeric systems, such as those derived from 3,3',4,4'-tetramethyl-2,2'-bithiophene, the UV-Visible absorption spectrum is expected to show broad peaks, indicative of an increased conjugation length along the polymer backbone. researchgate.net The absorption characteristics of substituted polythiophenes are influenced by the nature of the substituent groups. acs.org For example, polymers with bulky substituents often exhibit higher photoluminescence quantum yields in solution. acs.org

The fluorescence spectra of bithiophene-containing compounds can be complex, sometimes showing multiple emission bands whose intensities depend on the excitation wavelength. mdpi.com In polymers, the polymer matrices can enhance the fluorescence intensity and prolong the fluorescence lifetime of the embedded bithiophene derivatives. nih.govresearchgate.net

| Compound Type | Typical Absorption Maximum (λmax) | Typical Emission Characteristics | Reference |

| 2,2'-bithiophene (unsubstituted) | ~300 nm | Weak or no fluorescence | nih.gov |

| Substituted 2,2'-bithiophenes | >350 nm | Distinct fluorescence >400 nm | nih.gov |

| Poly(3-methylthiophene) | Broad absorption | - | researchgate.net |

| Bithiophene-containing viologen | Multiple bands (190-500 nm) | Multiple emission bands in the visible region | mdpi.com |

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a valuable tool for probing the interaction between a chromophore and its environment. In substituted polythiophenes, solvatochromic effects can be quite pronounced. For example, highly stereoregular poly[3-(11-diethylphosphorylundecyl)thiophene] displays remarkable solvatochromism due to hydrogen bonding networks with the phosphonate (B1237965) moiety. rsc.org

While specific studies on this compound are not prevalent in the provided context, it is reasonable to infer that its polymers would also exhibit solvatochromic shifts in their absorption and emission spectra when dissolved in solvents of varying polarities. This behavior arises from changes in the stabilization of the ground and excited states of the polymer chain by the solvent molecules.

The photoluminescence quantum yield (ΦPL) is a critical parameter that quantifies the efficiency of the emission process. For substituted polythiophenes in solution, quantum yields can vary significantly, ranging from 0.01 to 0.38, depending on the nature of the substituents. acs.org Generally, increasing the bulkiness of the side groups on the polythiophene backbone can lead to an increase in the quantum yield in solution. acs.org In thin films, quantum yields as high as 0.24 have been measured. acs.org

The photophysical mechanisms in these systems are complex. The low quantum yield observed in some polythiophenes, particularly those with sterically hindered structures that increase the electronic band gap, is often attributed to fast non-radiative decay processes. acs.org The lifetimes of fluorescence for substituted 2,2'-bithiophenes are typically in the range of 0.3 to 3 nanoseconds. nih.govresearchgate.net

| Polymer System | Quantum Yield (ΦPL) in Solution | Quantum Yield (ΦPL) in Film | Key Influencing Factor | Reference |

| Various substituted polythiophenes | 0.01 - 0.38 | up to 0.24 | Bulkiness of substituent | acs.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of both the monomeric and polymeric forms of this compound.

For polythiophenes, ¹H and ¹³C NMR are crucial for determining the regioregularity, which describes the arrangement of the side chains along the polymer backbone. researchgate.net The degree of polymerization can also be determined from ¹H NMR spectra. kuleuven.be In solid-state ¹³C CPMAS NMR, the linewidths of the thiophene (B33073) carbons are sensitive to the local polymer order and crystal quality, providing a measure of the degree of order in the material. nist.gov

While specific data for poly(this compound) is not available, the principles of NMR analysis for other polythiophenes, such as poly(3-hexylthiophene) (P3HT), are directly applicable. researchgate.netnist.govnih.gov The chemical shifts of the α- and β-carbons of the thiophene ring provide detailed information about the polymer's microstructure. researchgate.net

NMR spectroscopy is also a powerful technique for studying the conformation and dynamics of molecules in solution. nih.govcopernicus.org For flexible molecules like 2,2'-bithiophene, NMR can be used to investigate the conformational equilibrium, such as the dihedral angle between the two thiophene rings. nih.gov Studies on unsubstituted 2,2'-bithiophene have shown that the solvent can have a strong flattening and sharpening effect on the conformer population. nih.gov

In solution, S-n-alkyl-tetrahydrothiophenium cations, which share the thiophene ring structure, exhibit rapid conformational exchange, leading to dynamically averaged NMR spectra. hhu.de It is expected that this compound and its derivatives would also undergo conformational dynamics in solution, which could be probed by variable-temperature NMR studies and the analysis of coupling constants and nuclear Overhauser effects. nih.govcopernicus.org

Molecular Weight and Distribution Analysis

The determination of molecular weight and its distribution is fundamental to understanding and predicting the physical and electronic properties of polymeric materials derived from this compound. These characteristics directly influence processability, film-forming capabilities, and ultimate device performance.

Gel Permeation Chromatography (GPC/SEC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for analyzing the molecular weight distribution of polymers. lcms.cz The method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules through a column packed with porous gel. lcms.cz

For polythiophene-based materials, which are often soluble only in specific organic solvents at elevated temperatures, high-temperature GPC (HT-GPC) is frequently employed. lcms.czagilent.com Common eluents include 1,2,4-trichlorobenzene (B33124) (TCB) or tetrahydrofuran (B95107) (THF), and the analysis is often conducted at temperatures ranging from 40 °C to 150 °C to ensure complete dissolution and prevent aggregation. lcms.czagilent.com The system is calibrated using standards of known molecular weight, such as polystyrene, to generate a calibration curve from which the molecular weight distribution of the sample is determined. agilent.com Key parameters obtained from GPC analysis are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. lcms.cz

Table 1: Representative GPC Data for a Polythiophene Derivative| Parameter | Value | Description |

|---|---|---|

| Mn (g/mol) | 15,000 | Number-Average Molecular Weight |

| Mw (g/mol) | 30,000 | Weight-Average Molecular Weight |

| PDI (Mw/Mn) | 2.0 | Polydispersity Index |

Note: Data is illustrative for a typical polythiophene synthesized via oxidative polymerization and analyzed by HT-GPC with polystyrene standards. Mn, Mw, and PDI are critical for correlating synthetic conditions with polymer properties.MALDI-TOF Mass Spectrometry for Oligomer and Polymer Mass Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful soft ionization technique used to determine the absolute molecular weight of polymers and oligomers with high precision. nih.govtuwien.at Unlike GPC, which provides a relative molecular weight based on hydrodynamic volume, MALDI-TOF measures the mass-to-charge ratio of individual polymer chains, allowing for the resolution of discrete oligomers within a distribution. nih.gov

The sample is co-crystallized with a UV-absorbing matrix, which absorbs energy from a laser pulse, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. tuwien.at The choice of matrix is critical for successful analysis of polythiophenes; trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) has been shown to be a highly effective matrix for this class of polymers. nih.govescholarship.org MALDI-TOF analysis provides absolute values for Mn and Mw and can also yield valuable information about polymer end-groups and repeating unit mass. tuwien.atresearchgate.net For polymers with Mn below 10,000 g/mol , MALDI-TOF results can sometimes be skewed by the preferential detection of lower mass oligomers, but this can be mitigated by techniques such as solvent extraction of the lowest molecular weight fractions. nih.gov

Table 2: Comparison of Molecular Weight Data from GPC and MALDI-TOF for a Poly(3-alkylthiophene) Sample| Parameter | GPC Value | MALDI-TOF Value |

|---|---|---|

| Mn (g/mol) | 5,000 | 3,200 |

| Mw (g/mol) | 8,500 | 4,100 |

| PDI | 1.7 | 1.3 |

Note: This table presents exemplary data adapted from studies on poly(3-hexylthiophene).[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSUezNrho0DK2kTYgFMfy5uts4qL081xTHHBSvhpvAIDzvOoN1_hposPr3p4Im0oUdr8FOpVVPMMHdGgXb_kV7JKlF18lSjZwyoivyEFrFyDO-RY12teXQvayDRkkz0f_uuuBdWI1AyCpf0kdIu6tHQizyUVkG79G2USnluOIt1YslMwxp6VvcZSrtGSQe2VD70ZVuwOEgNX-b46R9GXcLoQcA3VEDftEUBDqvuyTizCuZYeT699kPSwQ%3D)] The discrepancy between GPC (relative to polystyrene standards) and MALDI-TOF (absolute) values is common and highlights the complementary nature of these techniques. MALDI-TOF often yields lower values and a narrower PDI.Solid-State Structural Analysis and Morphology

The arrangement of polymer chains in the solid state dictates the material's bulk electronic and optical properties. Understanding the crystalline order, microstructure, and nanoscale morphology is crucial for optimizing materials based on this compound for electronic applications.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline Order and Microstructure

X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure of semi-crystalline polymers. researchgate.net For polythiophene-based materials, XRD patterns typically reveal information about the packing of polymer backbones. The diffraction pattern of a thin film often shows a series of (h00) reflections at low angles, which correspond to the lamellar stacking of the polymer chains separated by their alkyl side chains. researchgate.net At higher angles, a broader peak, often indexed as (010), is associated with the π-stacking distance between adjacent conjugated backbones, a critical parameter for charge transport. nist.gov By analyzing the peak positions and widths, one can determine unit cell parameters, degree of crystallinity, and crystallite size. researchgate.net

Small-Angle X-ray Scattering (SAXS) is complementary to XRD and is used to probe larger structural features, typically in the range of 1 to 100 nm, providing information on domain sizes and long-range order in polymer films.

Table 3: Typical XRD Data for a Semicrystalline Polythiophene Film| Peak Index (hkl) | 2θ (°) | d-spacing (Å) | Structural Assignment |

|---|---|---|---|

| (100) | 5.4 | 16.3 | Lamellar stacking distance |

| (200) | 10.8 | 8.2 | Second-order lamellar reflection |

| (300) | 16.2 | 5.4 | Third-order lamellar reflection |

| (010) | 23.5 | 3.8 | π-stacking distance |

Note: The data shown is representative for poly(3-hexylthiophene) and illustrates the type of structural information obtained from XRD.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrgJD4Gyb3w5snBVgzpC8xPbAOQ4Ja2as0GWh1pfDmdqepq8qBUXP9Lzhj8wp2Jffki6dQPdto0ZcNFKJh7gp3O3mWVxJjW2vWSmvVHB037aXB1m_EEOWZeMhICftBEDg0o2UwbDYUwJVJ3dumq0Nte10EhfnxwlZ2OzsIRiHnEhtgPTARCrq5SakoDgbQuzDUubUaOCo3Hswy8AIvTPAlL88QIg1qL3_iygab9irjCmjW7QoiNyF3WoL16GjNaSXN-tgbwg%3D%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHA89gzkbeR5CYYfmDeNNi1n8-XQgP_OCFIor-2B6Z4ZvXq-fs4kSGSk90vGRrflo-WgRnlpaSKwlcExNJqSPJT0GuD2pq-4oucUya4gHmj-ULctyEuOaBI3JkTn3T2ZB58yOBzrl8E0BMiNkQtlKcPiGkWKRPoVCdkmvVAqDxntg-VGT8m8R0wNgY5LuURffKL5YupKPsRwge57_NGtLgZzWygH4t_jsrPKPjnwDM3PG-OHQgn3-tGDvKjFh6X0QIC5y2-8_uVaqef5a0%3D)] The lamellar d-spacing is dependent on side-chain length, while the π-stacking distance is crucial for intermolecular charge hopping.Electron Microscopy (TEM, SEM, AFM) for Nanoscale Morphology and Film Structure

Electron microscopy techniques provide direct visualization of the surface and bulk morphology of polymer films at the nanoscale.

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of thin films. For polymers, which have low intrinsic contrast, staining with heavy elements or using energy-filtered TEM may be required. escholarship.org TEM can reveal the size, shape, and distribution of crystalline domains and fibrillar networks within the amorphous matrix. nih.gov

Atomic Force Microscopy (AFM) is a powerful tool for high-resolution surface imaging. Operating in tapping mode, it can map the topography of a film with sub-nanometer resolution, revealing details about crystalline fibrils, domain interconnectivity, and surface roughness. rsc.orgnih.gov Phase imaging in AFM can further distinguish between crystalline and amorphous regions on the surface.

Table 4: Information Obtained from Electron Microscopy Techniques for Polymer Films| Technique | Primary Information Obtained | Typical Resolution |

|---|---|---|

| TEM | Internal morphology, crystalline domains, fibril structure | ~1-2 nm |

| SEM | Surface topography, film uniformity, microscale defects | ~5-10 nm |

| AFM | High-resolution surface topography, phase separation, surface roughness | <1 nm (vertical), ~5-10 nm (lateral) |

Note: This table summarizes the complementary information provided by different microscopy techniques for the morphological characterization of conjugated polymer films.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHybEe0X3AJDxL0K_j8h3HohJ-64iDrf0nzXSCKWdvygypIMtGYxvko0T8HUrVWzt_8CgKHfI5aYeAl-vDCIqBBSZwS7lVR9uHepyQ9B7_uhIdAi7fSUGRLbJu6HPE42IH-ZYXce8FvIR5tuz4%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHTQZCMlQ4oljoxG11sRNeV3ajQUJp1PkqdQnc_KehLxYCctGIOquCsgyEsfETZBMjPTXIlG37zGtxi-8D-_SSWBgqJmkoP_Pe6NLKN2mJaE2r71JBS7PgsydmzIGxb9ebqlLrd)][ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKtOOicR5rkRXdeds2GCuNTsbInBW43vPWR0f4U0KB73Uiq__dDFzyXfVA9kC9RuYXczZQ3w7-RYkjOdbteuX-J44OACbH_QG6dvn5nl-N_e6DenAlkKE0YS51N41S7dVCMok5jkkuMzK38_hzakQz82ARTdDZKMA%3D)]Vibrational Spectroscopy (IR, Raman) for Structural Identification and Conformational States

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, serves as a powerful tool for the chemical and structural identification of molecules and polymers based on this compound. These techniques probe the vibrational modes of molecules, which are highly sensitive to chemical bonding, symmetry, and conformation. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending modes. It is particularly useful for identifying functional groups. For bithiophene-based structures, key absorption bands include the aromatic C=C stretching modes (~1400-1500 cm⁻¹), C-H stretching (~3000-3100 cm⁻¹), and the symmetric and asymmetric C-S-C modes of the thiophene ring (~600-800 cm⁻¹). dntb.gov.uaiosrjournals.org

Raman Spectroscopy involves the inelastic scattering of monochromatic light. It is complementary to IR spectroscopy, as different selection rules apply. The C=C symmetric stretching mode in the thiophene ring, which is strongly related to the effective conjugation length of the polymer backbone, is typically very intense in the Raman spectrum, appearing around 1450-1480 cm⁻¹. nih.gov Changes in the position and width of this band can provide insights into conformational ordering and the degree of planarity in the polymer chain. nih.gov

Table 5: Characteristic Vibrational Frequencies for 2,2'-Bithiophene Derivatives| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3100 | Aromatic C-H Stretch | IR, Raman |

| ~1460 | Thiophene Ring Symmetric C=C Stretch | Raman (Strong) |

| ~1420 | Thiophene Ring Asymmetric C=C Stretch | IR (Strong) |

| ~1230 | Inter-ring C-C Stretch | Raman |

| ~790 | C-H Out-of-plane Bend | IR |

| ~690 | C-S-C Ring Deformation | IR, Raman |

Note: Wavenumbers are approximate and based on experimental and computational studies of 2,2'-bithiophene and its derivatives.[ dntb.gov.ua(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGI7Che4wJBsXrRbJDmd8d9SKxrZgSrIeQlBAdnOXULbdBa3TernuFzhz2mLNhOp5LPC015T_hy0Z2QR-GVz75maCv4Va1iK6m8fVrqhTAAbBhGtuKK5je1HT8ZGLtLY3wqptYFNHA%3D)][ iosrjournals.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlPtVgOXBinBt9s4YfQ2tqrEy9Q5Mjk_qZxfVLKmEQs65ZnvigsWMw1xzH_F2H8BFmux3TEvC_iVSfDdd8PRscdeXHZFcmtgojZ2n2SQPUCOzaVPnU6J7c-Ly66-D891i3dzltGXBoDfeVa3xHjf7hHza-kV4EF_5go48WfJafKcgq7RGNHK06zKme)] These vibrational modes serve as fingerprints for structural confirmation.Applications of 3,3 ,4,4 Tetramethyl 2,2 Bithiophene Based Materials in Advanced Technologies

Organic Electronic Devices

Materials derived from 3,3',4,4'-tetramethyl-2,2'-bithiophene are integral to the advancement of organic electronic devices. The bithiophene unit, with its electron-rich nature and tunable conjugation, serves as a critical component in the design of organic semiconductors for a variety of applications.

Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)

In the realm of solar energy, bithiophene-based polymers have been investigated as donor materials in bulk-heterojunction (BHJ) polymer solar cells (PSCs). researchgate.net The performance of these devices is highly dependent on the molecular structure of the active layer components. The introduction of bithiophene units into the polymer backbone can influence the material's absorption spectrum, energy levels, and morphology of the donor-acceptor blend. researchgate.net

For instance, copolymers incorporating benzo[1,2-b:4,5-b']dithiophene substituted with octylsulfanylthienyl groups and a bithiophene unit have been synthesized and tested in PSCs with rsc.orgPCBM as the acceptor. researchgate.net These materials demonstrate the potential of bithiophene derivatives in photovoltaic applications. A study on a bithiophene imide-based polymer donor, PBTI-FR, in ternary organic solar cells showcased a remarkable power conversion efficiency of 20.52%. nih.gov This high efficiency was attributed to the alloy-like structure formed with another polymer donor, which reduced energy loss and improved charge transport. nih.gov Furthermore, these ternary devices exhibited excellent thermal stability. nih.gov

Another approach involves the use of 3,3'-difluoro-2,2'-bithiophene as a building block for donor-acceptor copolymers. nih.gov The fluorine substitution enhances the planarity of the polymer chains, leading to improved molecular packing, crystallinity, and hole mobility. nih.gov A device based on a copolymer of dithienobenzothiadiazole and 3,3'-difluoro-2,2'-bithiophene (DTBT-2T2F) with the non-fullerene acceptor L8-BO achieved an impressive power conversion efficiency of 17.03%. nih.gov

The following table summarizes the performance of various organic photovoltaic devices incorporating bithiophene derivatives.

| Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| P1 (OSBT-bithiophene copolymer) | rsc.orgPCBM | - | - | - | ~1.5 |

| PBTI-FR (in ternary blend) | - | - | - | 82.55 | 20.52 |

| DTBT-2T | L8-BO | 0.78 | 20.69 | 59.67 | 9.71 |

| DTBT-2T2F | L8-BO | 0.89 | 25.40 | 75.74 | 17.03 |

| IDT-BT-IC | PBDB-T | 0.95 | 2.30 | 45 | 1.00 |

| IDT-BT-IC4F | PBDB-T | 0.86 | 8.31 | 47 | 3.37 |

| IDT-BT-IC4Cl | PBDB-T | 0.89 | 3.00 | 29 | 0.76 |

Organic Field-Effect Transistors (OFETs) and Charge Carrier Mobility Studies

The performance of organic field-effect transistors (OFETs) is critically dependent on the charge carrier mobility of the organic semiconductor used. Bithiophene derivatives have been extensively studied in this context. Bithiophene-imide (BTI)-based polymers, for example, have been synthesized and characterized for their charge transport properties. rsc.org By varying the comonomer unit, the charge carrier polarity of these polymers can be manipulated. rsc.org

A homopolymer of bithiophene-imide with a high number-average molecular weight (P(BTimR)-H) exhibited an electron mobility of 0.14 cm² V⁻¹ s⁻¹ in a top-gate/bottom-contact OFET architecture. rsc.org Copolymers incorporating bithiophene and tetrathiophene units with the BTI moiety demonstrated hole mobilities approaching 0.1 cm² V⁻¹ s⁻¹. rsc.org These devices also showed excellent air stability, with hole mobilities remaining almost unchanged after 200 days in ambient conditions. rsc.org

The following table presents the charge carrier mobilities of various OFETs based on bithiophene-imide polymers.

| Polymer | Mobility Type | Mobility (cm² V⁻¹ s⁻¹) | Device Architecture |

| P(BTimR)-L (low Mn) | Electron | 0.011 | - |

| P(BTimR)-H (high Mn) | Electron | 0.038 | - |

| P(BTimR)-H (high Mn) | Electron | 0.14 | Top-gate/bottom-contact |

| P1 (BTI-monothiophene) | Ambipolar (hole/electron) | ~10⁻⁴ | - |

| P2 (BTI-bithiophene) | Hole | ~10⁻³ | - |

| P3 (BTI-tetrathiophene) | Hole | ~10⁻² | - |

| P3 (BTI-tetrathiophene) | Hole | ~0.1 | Top-gate |

Organic Light-Emitting Diodes (OLEDs) and Emitter Design

In the field of organic light-emitting diodes (OLEDs), derivatives of bithiophene have been utilized in the design of novel emitters. Thieno[3,2-b]thiophene and dithieno[3,2-b;3,2-d]thiophene, which contain the bithiophene moiety, have been functionalized with tetraphenylethylene (B103901) (TPE) groups to create materials exhibiting aggregation-induced emission (AIE). rsc.org

A device fabricated with TPE2-TT, a tetraphenylethylene-substituted thieno[3,2-b]thiophene, as the emitter demonstrated excellent performance with a maximum luminance of 11,620 cd m⁻², a maximum current efficiency of 6.17 cd A⁻¹, and a maximum external quantum efficiency of 2.43%. rsc.org These materials also exhibit high thermal stability, which is crucial for the longevity of OLED devices. rsc.org

Another study presented a multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter, Th-BN, which incorporates a thiophene (B33073) core. rsc.org This material exhibited a narrowband green emission with a high luminous efficiency of 97%. rsc.org An OLED based on Th-BN achieved a high external quantum efficiency of 34.6% and showed reduced efficiency roll-off at high luminance. rsc.org

The table below summarizes the performance of OLEDs based on bithiophene derivatives.

| Emitter | Max. Luminance (cd m⁻²) | Max. Current Efficiency (cd A⁻¹) | Max. External Quantum Efficiency (%) |

| TPE2-TT | 11,620 | 6.17 | 2.43 |

| Th-BN | - | - | 34.6 |

Flexible and Printable Electronics

The development of printable and flexible electronics is a rapidly growing field that demands novel materials with good processability and reliable electronic performance. acs.org Organic semiconductors, including those based on bithiophene, are promising candidates for these applications due to their potential for solution-based processing, which is compatible with printing techniques. acs.org

The inherent flexibility of organic materials makes them suitable for fabrication on non-rigid substrates. While specific studies focusing solely on this compound in flexible electronics are not prevalent, the excellent performance of bithiophene-based materials in OFETs suggests their potential applicability in flexible and printable thin-film transistors (TFTs). rsc.org The good solubility and stability of some bithiophene polymers are advantageous for formulating inks for printing electronic circuits and devices. researchgate.net

Catalysis and Chiral Chemistry

Beyond electronics, the structural features of this compound make it a valuable scaffold in the design of chiral ligands for asymmetric catalysis. The C2-symmetry of the bithiophene backbone, when appropriately functionalized, can create a well-defined chiral environment around a metal center, enabling high stereoselectivity in catalytic reactions.

Chiral Ligands in Homogeneous Asymmetric Catalysis (e.g., Hydrogenation, Allylation)

A notable example is the synthesis of enantiopure (+)- and (−)-2,2',5,5'-tetramethyl-4,4'-bis(diphenylphosphino)-3,3'-bithiophene (tetraMe-BITIOP). researchgate.net This C2-symmetric chelating ligand has been successfully employed in transition metal-catalyzed homogeneous hydrogenation reactions. researchgate.net

Complexes of tetraMe-BITIOP with ruthenium(II) and rhodium(I) have shown excellent enantioselectivity in the hydrogenation of various substrates, including α- and β-ketoesters, substituted acrylic acids, and N-acetylenamino acids. researchgate.net The enantiomeric excesses achieved are often comparable to those obtained with the most popular chiral diphosphine ligands. researchgate.net

The following table provides a summary of the results obtained in asymmetric hydrogenation reactions using a Ru(II) complex of tetraMe-BITIOP as the catalyst.

| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Methyl pyruvate | Methyl lactate | 100 | 90 (R) |

| Ethyl pyruvate | Ethyl lactate | 100 | 89 (R) |

| Ethyl benzoylformate | Ethyl mandelate | 100 | 87 (R) |

| Ethyl acetoacetate | Ethyl 3-hydroxybutyrate | 100 | 99 (R) |

| Methyl 3-oxopentanoate | Methyl 3-hydroxypentanoate | 100 | 99 (R) |

| (Z)-α-Acetamidocinnamic acid | N-Acetyl-(R)-phenylalanine | 100 | 97 (R) |

| (Z)-α-Acetamidoacrylic acid | N-Acetyl-(R)-alanine | 100 | 95 (R) |

Advanced Functional Materials

The versatility of the this compound scaffold extends to a variety of advanced functional materials, where its specific electronic and physical properties are harnessed for specialized applications.

Nonlinear Optical (NLO) Materials

Organic materials featuring bithiophene cores are of significant interest for nonlinear optical (NLO) applications due to their large delocalized π-electron systems, which can be readily modified to enhance NLO responses. nih.govmdpi.com The NLO properties of organic molecules are governed by factors such as the length of the π-conjugated system, the strength of electron donor (D) and acceptor (A) groups, and the resulting intramolecular charge transfer (ICT). nih.govresearchgate.net

Researchers have investigated quadrupolar bithiophenes where the central bithiophene unit is functionalized at its ends with D-A groups. mdpi.com For example, attaching electron-donating triphenylamine (B166846) groups or electron-withdrawing trifluoromethylsulfonyl groups to a bithiophene core via phenylalkynyl linkers creates molecules with strong two-photon absorption (2PA) in the near-infrared (NIR) range. mdpi.com The substitution of a simple bithiophene core with a more rigid cyclopentadithiophene unit has been shown to further enhance the NLO response. mdpi.com

Theoretical studies using Density Functional Theory (DFT) have been employed to design and predict the NLO properties of novel non-fullerene acceptor (NFA) compounds based on complex thiophene-containing structures. nih.gov By modifying acceptor groups on a reference compound, it is possible to tune the energy gap, polarizability, and hyperpolarizability. nih.gov For instance, a designed compound, MSTD7, exhibited a high first hyperpolarizability (βtotal) of 13.44 × 10⁻²⁷ esu and a second-order hyperpolarizability (⟨γ⟩) of 3.66 × 10⁻³¹ esu, indicating promising NLO characteristics. nih.gov These properties make such materials candidates for applications in optical data storage and optical switching. nih.gov

| Compound Family | Terminal Group | Core Structure | Key NLO Property |

| Quadrupolar Bithiophenes | NPh₂ (donating) | Bithiophene | Strong two-photon absorption |

| Quadrupolar Bithiophenes | SO₂CF₃ (withdrawing) | Bithiophene | Strong two-photon absorption |

| Quadrupolar Cyclopentadithiophenes | NPh₂ (donating) | Cyclopentadithiophene | Enhanced NLO response vs. bithiophene |

| DTS(FBTTh₂)₂-based Derivatives | Various Acceptors | DTS(FBTTh₂)₂ | Tunable hyperpolarizability |

Smart Materials and Stimuli-Responsive Systems (e.g., Shape-Memory Organic Crystals)

Smart or stimuli-responsive materials can alter their properties in response to external cues like heat, light, or mechanical force. mdpi.comnih.gov Molecular crystals, including those based on thiophene derivatives, have emerged as a fascinating class of materials exhibiting such behaviors, including shape-memory effects. nih.govacs.orgnih.gov

The shape-memory effect in molecular crystals often arises from a solid-state phase transition between different crystalline forms (polymorphs). nih.govacs.org For example, a crystal might be bent, inducing a phase transition, and then recover its original shape upon heating. nih.gov This behavior is akin to that seen in some metal alloys and polymers. nih.gov